

1H NMR Analysis of 4-Bromo-2,5-difluorobenzenesulfonamide: A Comparative Guide

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Compound of Interest

Compound Name: 4-Bromo-2,5-difluorobenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for **4-Bromo-2,5-difluorobenzenesulfonamide** and structurally related benzenesulfonamide analogs. Due to the limited availability of a complete public 1H NMR spectrum for **4-Bromo-2,5-difluorobenzenesulfonamide**, this guide leverages data from closely related compounds to predict and understand its spectral characteristics. The provided experimental data for analogous compounds, along with a detailed experimental protocol, will aid researchers in the identification, characterization, and quality control of these important chemical entities.

Comparative 1H NMR Data

The following table summarizes the reported 1H NMR data for **4-Bromo-2,5-difluorobenzenesulfonamide** and selected commercially available, structurally similar benzenesulfonamides. This comparative data is crucial for understanding the influence of substituent effects on the chemical shifts and splitting patterns of the aromatic protons.

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
4-Bromo-2,5-difluorobenzenesulfonamide	Predicted	Predicted	Predicted	Predicted
4-Chlorobenzenesulfonamide	7.85	Doublet	8.8	2H
	7.59	Doublet	8.8	2H
	7.49	Singlet	-	2H (NH ₂)
4-Bromobenzenesulfonamide	7.78	Doublet	8.8	2H
	7.72	Doublet	8.8	2H
	7.45	Singlet	-	2H (NH ₂)
2,4-Dichlorobenzene sulfonamide	8.03	Doublet	2.1	1H
	7.76	Doublet of Doublets	8.6, 2.1	1H
	7.59	Doublet	8.6	1H
	7.71	Singlet	-	2H (NH ₂)

Note: The data for the alternative compounds were obtained from publicly available spectral databases. The predicted values for **4-Bromo-2,5-difluorobenzenesulfonamide** are based on established substituent effects in aromatic systems. The presence of two fluorine atoms is expected to introduce complex splitting patterns (coupling with protons).

Experimental Protocol for ¹H NMR Analysis

A standard protocol for acquiring high-quality ^1H NMR spectra of benzenesulfonamide derivatives is outlined below.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid benzenesulfonamide sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃, or Acetone-d6) in a clean, dry vial. The choice of solvent may depend on the solubility of the specific compound.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
- Tune and match the probe for the ^1H frequency.

3. Data Acquisition:

- Set the appropriate acquisition parameters, including:
 - Number of scans (typically 8 to 64 for a sufficient signal-to-noise ratio).
 - Relaxation delay (D1) of 1-5 seconds to ensure full relaxation of the protons.

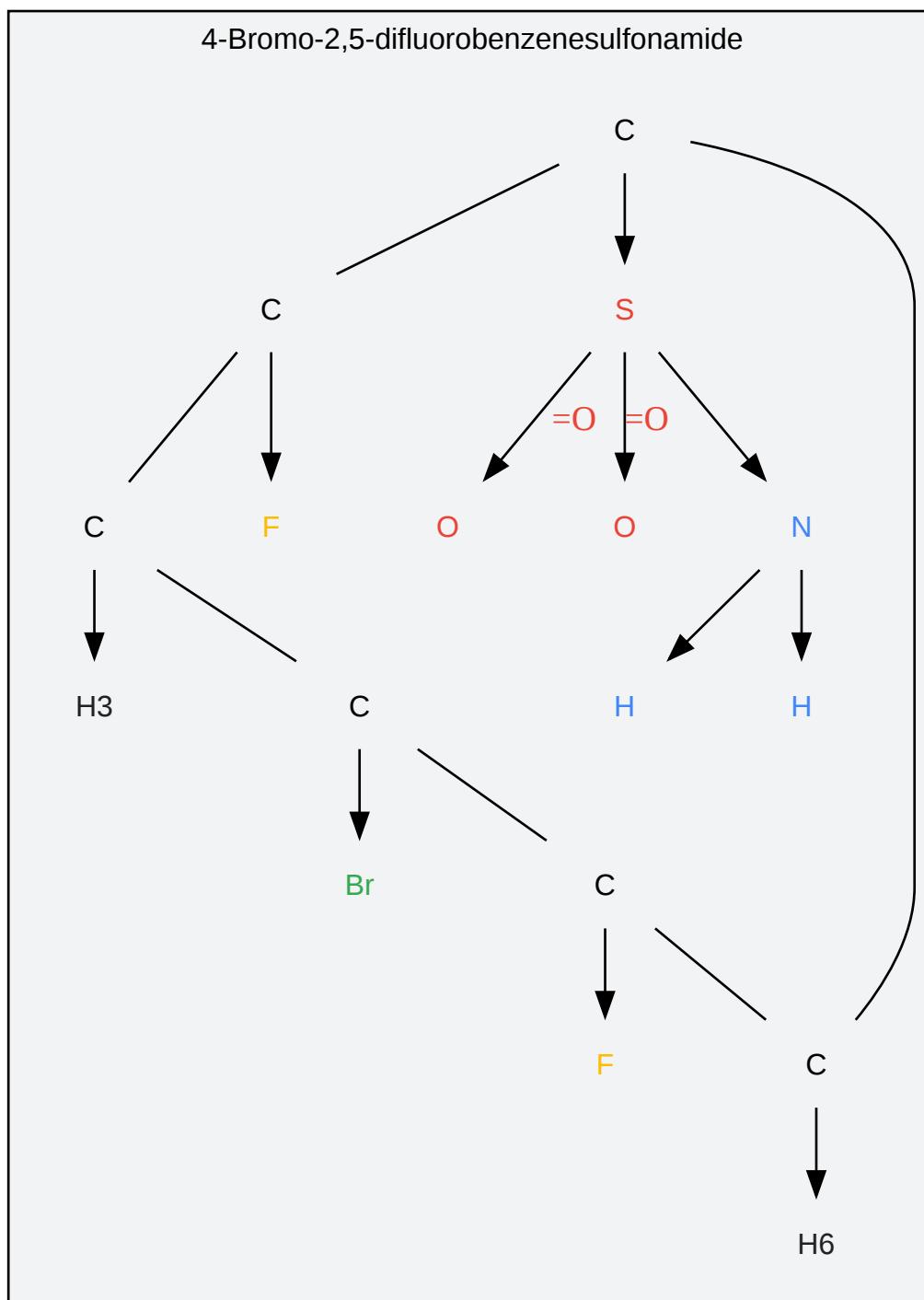
- Acquisition time (AQ) of 2-4 seconds for good digital resolution.
- Spectral width appropriate for observing all expected proton signals (typically 0-12 ppm for aromatic compounds).
- Acquire the Free Induction Decay (FID).

4. Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm, CDCl₃ at δ 7.26 ppm).
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) to elucidate the connectivity of the protons.

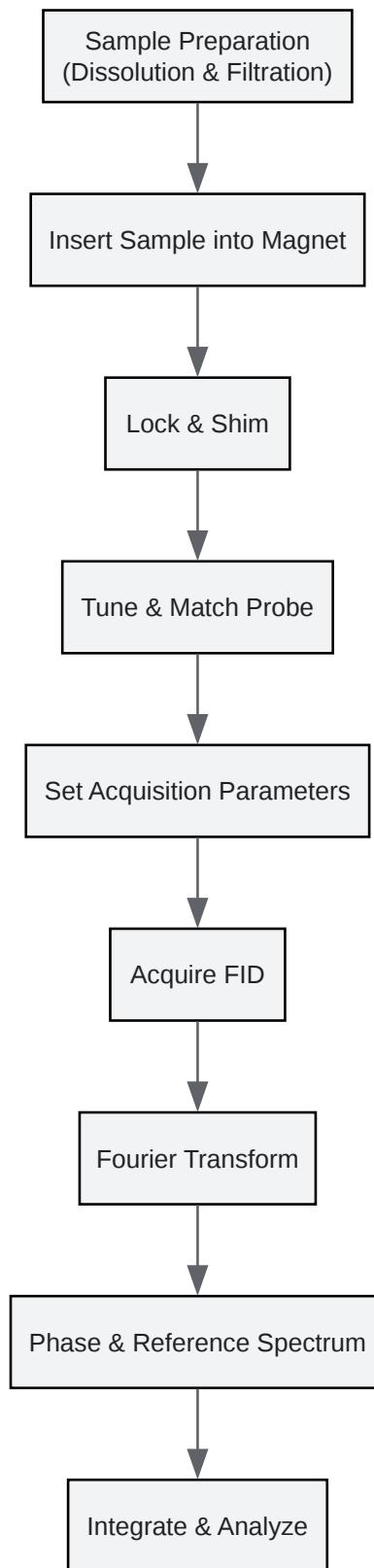
Visualizations

The following diagrams illustrate the chemical structure and proton environments of **4-Bromo-2,5-difluorobenzenesulfonamide** and a general workflow for ¹H NMR analysis.



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Caption: Chemical structure of **4-Bromo-2,5-difluorobenzenesulfonamide** with proton environments labeled.



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Caption: General experimental workflow for ^1H NMR analysis.

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